9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of methoxy-substituted benzaldehyde and a suitable cyclizing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding alcohol or other reduced forms.
Substitution: This reaction can replace the methoxy group with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
6H-Benzo[c]chromen-6-one: Known for its potential as a phosphodiesterase II inhibitor.
3,4,5,6-Tetrahydro-2H-benzo[b][1,4]oxocin-6-one: Another member of the benzo[B]oxocin family with similar structural features.
Uniqueness
9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1-benzoxocin-6-one |
InChI |
InChI=1S/C12H14O3/c1-14-9-5-6-10-11(13)4-2-3-7-15-12(10)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ALSHSFOJHUQGEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCCCO2 |
Origin of Product |
United States |
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